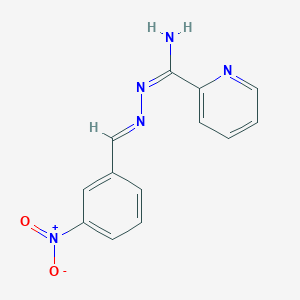
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, also known as NBPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NBPH is a yellow crystalline powder that is soluble in organic solvents and is stable at room temperature.
Mécanisme D'action
The mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is not fully understood. However, it is believed that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide exerts its biological activity by binding to specific targets in the cell, such as enzymes or receptors. This binding may result in the inhibition of enzyme activity or the modulation of receptor function.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide inhibits the growth of cancer cells and reduces the replication of viruses and bacteria. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antioxidant activity and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its broad-spectrum biological activity, making it a useful tool for studying various biological processes. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. One potential direction is the synthesis of analogs of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide with improved biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, which may lead to the identification of new targets for drug development. Additionally, the use of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide as a fluorescent probe for the detection of metal ions may have applications in environmental monitoring and industrial processes. Overall, the potential applications of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide in various fields of scientific research make it an exciting area of study for future research.
Méthodes De Synthèse
The synthesis of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide involves the reaction of 2-pyridinecarboximidohydrazide with 3-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. The purity of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and biotechnology. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antiviral, antibacterial, and antitumor activities. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-13(12-6-1-2-7-15-12)17-16-9-10-4-3-5-11(8-10)18(19)20/h1-9H,(H2,14,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMYLLBHWUBV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C\C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)